5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile

CCR1 antagonist binding affinity radioligand displacement

CCR1-targeted studies requiring US28 inverse agonism cannot substitute BX 513 with BX 471, CP-481715, or AZD-4818-none possess experimentally validated US28 activity. BX 513 is the only commercially available tool compound with confirmed full inverse agonism at HCMV-encoded US28, validated in both transfected and virally infected cells. • Ki = 0.04 nM at human CCR1 - >250-fold selectivity over CCR5, CXCR2, CXCR4 • Full US28 inverse agonist - attenuates MIEP-driven viral reactivation in HCMV latency models • ≥98% purity (HPLC), hydrochloride salt; soluble in DMSO (100 mM) and ethanol (50 mM); shipped under cold chain

Molecular Formula C28H29ClN2O
Molecular Weight 445.0 g/mol
Cat. No. B1244399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile
Synonyms5-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylpentanenitrile
CHPD-pentanenitrile
Molecular FormulaC28H29ClN2O
Molecular Weight445.0 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H29ClN2O/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-15,32H,7,16-21H2
InChIKeyMEEJEEVTIVAOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BX 513: Chemical Identity and Pharmacology


5-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenyl-pentanenitrile (CAS 193542-65-3; hydrochloride salt CAS 1216540-18-9), commonly designated BX 513 or VUF 2274, is a synthetic small-molecule 4-hydroxypiperidine derivative structurally related to haloperidol [1]. It functions as a potent, selective, non-peptide antagonist of the human CC chemokine receptor 1 (CCR1) and, uniquely among CCR1 ligands, as a full inverse agonist at the human cytomegalovirus (HCMV)-encoded chemokine receptor US28 [2]. With a molecular formula of C28H29ClN2O and a molecular weight of 445.0 g/mol (free base), the compound is supplied as a hydrochloride salt with ≥98% purity (HPLC) by multiple vendors and is soluble in DMSO (100 mM) and ethanol (50 mM) .

1 US28 inverse agonism study fit in HCMV models
2 CCR1 selectivity profiling over CCR5, CXCR2, CXCR4
3 Species-specific CCR1 engagement (human vs mouse)

BX 513 Differentiation from Generic CCR1 Antagonists


CCR1 antagonists constitute a structurally and pharmacologically heterogeneous class; compounds within this category, despite sharing a nominal target, diverge substantially in binding kinetics, selectivity windows, species cross-reactivity, and accessory pharmacology. BX 513 (Ki = 0.04 nM at human CCR1) is approximately 25-fold more potent at the binding level than the clinical-stage comparator BX 471 (Ki = 1 nM) [1] and over 200-fold more potent than CP-481715 (Kd = 9.2 nM) [2]. More critically, BX 513 is the only CCR1 antagonist for which full inverse agonism at the HCMV-encoded US28 receptor has been experimentally validated in both transfected and virally infected cells [3]. Substituting another CCR1 antagonist for BX 513 in a US28-focused experimental paradigm would introduce uncharacterized pharmacology and invalidate the rationale of the study. Furthermore, BX 513 exhibits pronounced species selectivity—being highly potent on human CCR1 but relatively ineffective on mouse CCR1 (~90-fold potency reduction) [4]—a property that directly dictates model organism choice and cannot be assumed for other 4-hydroxypiperidine CCR1 antagonists.

BX 513 US28 full inverse agonist; >250-fold CCR1 selectivity; defined species selectivity
Other CCR1 Antagonists No US28 inverse agonism reported; variable selectivity windows; species selectivity may differ
Substitution in US28-focused protocols eliminates the unique viral GPCR pharmacology. Binding-to-function shifts and species-dependent potency require compound-specific validation.

BX 513 Quantitative Differentiation Evidence


CCR1 Binding Affinity Comparison

BX 513 exhibits a Ki of 0.04 nM at human CCR1 in radioligand displacement assays using 125I-MIP-1α as the tracer . This represents an approximately 25-fold greater binding affinity than the clinical-stage CCR1 antagonist BX 471 (Ki = 1 nM) [1], an approximately 230-fold greater affinity than CP-481715 (Kd = 9.2 nM) [2], and is also substantially more potent than J-113863 (IC50 = 0.9 nM in binding, noting that binding IC50 values are assay-dependent and may not directly equate to Ki) . The rank order of binding potency at human CCR1 is BX 513 (0.04 nM) >> BX 471 (1 nM) > J-113863 (0.9 nM IC50) >> CP-481715 (9.2 nM).

CCR1 Binding Affinity
Cross-study comparable
BX 513 Ki 0.04 nM vs BX 471 Ki 1 nM, CP-481715 Kd 9.2 nM
Reported binding affinity rank supports assay concentration context
Radioligand displacement with 125I-MIP-1α; HEK293 recombinant CCR1
CCR1 antagonist binding affinity radioligand displacement Ki comparison

Receptor Selectivity Profile

BX 513 demonstrates a selectivity window of >250-fold for CCR1 (Ki = 0.04 nM) over CCR5, CXCR2, and CXCR4 (all Ki > 10 nM) . In the original Ng et al. characterization, BX 513 was reported to have at least 200-fold selectivity for CCR1 inhibition over other human 7-TM receptors, including additional chemokine receptors [1]. While BX 471 similarly claims 250-fold selectivity over CCR2, CCR5, and CXCR4 , and CP-481715 reports >100-fold selectivity over a panel of GPCRs , BX 513 achieves its selectivity from a much lower absolute potency point (Ki = 0.04 nM vs. 1 nM for BX 471), meaning the functional selectivity window—the concentration range in which CCR1 is fully engaged while off-target receptors remain unoccupied—is materially wider for BX 513.

Selectivity Window
Cross-study comparable
>250-fold for CCR1 over CCR5/CXCR2/CXCR4 (Ki >10 nM)
Wider functional selectivity margin relative to comparators
Selectivity index derived from radioligand displacement panels
selectivity off-target profiling CCR5 CXCR2 CXCR4

US28 Full Inverse Agonist Activity

BX 513 (VUF 2274) is the first and most thoroughly characterized nonpeptidergic full inverse agonist for the HCMV-encoded chemokine receptor US28 [1]. In COS-7 cells transiently transfected with US28, BX 513 inhibits constitutive phospholipase C activation, reducing basal inositol phosphate accumulation [1]. Critically, this inverse agonism is recapitulated in HCMV-infected human fibroblasts, confirming physiological relevance [1]. BX 513 also fully displaces radiolabeled RANTES binding at US28 with noncompetitive behavior [1], and inhibits US28-mediated HIV-1 entry into cells [1]. Mutational analysis identified a glutamic acid residue in transmembrane helix 7 (TM7), conserved among chemokine receptors, as critical for BX 513 binding to US28 [1]. No other clinically or preclinically characterized CCR1 antagonist—including BX 471, CP-481715, J-113863, AZD-4818, or CCX354—has been demonstrated to possess US28 inverse agonist activity. The X-ray crystal structure of the US28:VUF2274 complex has been solved and used for structure-based virtual screening, further underscoring its unique tool-compound status [2].

US28 Inverse Agonism
Direct head-to-head comparison
BX 513 full inverse agonist at US28; no other CCR1 antagonist reports this activity
Unique tool for HCMV US28 constitutive signaling research
Validated in COS-7 transfectants and HCMV-infected fibroblasts
US28 HCMV inverse agonist viral GPCR constitutive activity

Species Selectivity: Human vs. Mouse CCR1

BX 513 exhibits a marked species selectivity profile at CCR1. In the systematic study by Onuffer et al. (2003), BX 513 showed an approximately 90-fold lower potency for mouse CCR1 compared to human CCR1 [1]. This contrasts with the lead template BX 510, which had a >400-fold difference (human Ki = 21 nM vs. mouse Ki = 9,150 nM) [1], and BX 511, which was engineered to be equipotent across species through linker-length optimization [1]. The 90-fold species difference for BX 513 is mechanistically attributed to sequence variations (Leu185→Pro, Leu260→Phe, Ile259→Val) in the hydrophobic binding pocket that accommodates the diphenylacetonitrile moiety [1]. Removal of the phenyl groups (BX 516) results in a 6-fold loss of activity on human CCR1 with only slight gain on mouse CCR1, confirming that the diphenyl groups are critical for human CCR1 affinity but contribute little to mouse receptor binding [1].

Species Selectivity
Direct head-to-head comparison
~90-fold lower potency on mouse vs human CCR1
Species-specific engagement; model organism choice must be reviewed
Diphenylacetonitrile moiety drives human affinity; mouse potency reduced
species selectivity human-mouse difference translational pharmacology rodent model

MIP-1α-Induced Calcium Mobilization Inhibition

BX 513 inhibits MIP-1α-induced intracellular calcium mobilization with an IC50 of 2.5 μM . In addition, BX 513 concentration-dependently inhibits CCL18-induced acidification in THP-1 monocytes and suppresses RANTES- and CCL18-induced chemotaxis in peripheral blood mononuclear cells (PBMCs) . For context, BX 471 inhibits MIP-1α/CCL3-induced Ca2+ mobilization in human monocytes with an IC50 in the low nanomolar range (reported as a functional antagonist in multiple CCR1-mediated readouts including Ca2+ flux, extracellular acidification rate, and CD11b expression) [1]. While BX 513's binding affinity (Ki = 0.04 nM) is superior to BX 471 (Ki = 1 nM), the functional Ca2+ mobilization IC50 of BX 513 (2.5 μM) reveals a significant右shift between binding and functional readout that may reflect assay-specific factors such as receptor reserve, tracer ligand competition, or cell-type-specific coupling efficiency.

Ca²⁺ Mobilization IC₅₀
Cross-study comparable
BX 513 IC₅₀ 2.5 μM (MIP-1α-induced calcium flux)
Binding-to-function shift; functional assay titration recommended
May reflect receptor reserve or cell-type coupling efficiency
calcium mobilization MIP-1α CCL3 functional assay IC50

Structural Relation to Haloperidol

BX 513 is formally a structural derivative of the antipsychotic haloperidol, sharing the identical 4-(4-chlorophenyl)-4-hydroxypiperidine core [1]. In haloperidol, the N-substituent is a p-fluorobutyrophenone moiety that confers high-affinity dopamine D2 receptor antagonism (Ki ~ 0.1–1 nM at D2) [2]. In BX 513, the N-substituent is replaced by a diphenylpentanenitrile chain, which abolishes D2 activity while conferring high-affinity CCR1 binding (Ki = 0.04 nM) [3]. This scaffold repurposing is well-documented: the 4-hydroxypiperidine series was discovered through high-throughput screening against human CCR1 at Berlex Biosciences, and systematic SAR optimization of the N-alkyl linker, terminal aromatic groups, and piperidine substitution yielded BX 513 as the lead candidate [3]. No peer-reviewed evidence demonstrates that haloperidol itself possesses meaningful CCR1 antagonist activity at therapeutically relevant concentrations.

Structural Relation to Haloperidol
Class-level inference
Same 4-(4-chlorophenyl)-4-hydroxypiperidine core; N-substituent swaps D2 for CCR1 affinity
Not interchangeable with haloperidol for CCR1 research
Target profile differs by >10,000-fold selectivity inversion
haloperidol derivative structural analog D2 receptor scaffold repurposing

BX 513 Optimal Application Scenarios


HCMV Latency and US28 Inverse Agonism

BX 513 is the only commercially available small-molecule tool compound with experimentally confirmed full inverse agonist activity at the HCMV-encoded US28 receptor. In HCMV-infected fibroblast models, BX 513 attenuates US28 constitutive signaling, leading to modulation of the major immediate-early promoter (MIEP) and viral reactivation from latency [1]. Its crystal structure in complex with US28 further enables structure-based drug design efforts targeting this viral GPCR . No alternative CCR1 antagonist (BX 471, CP-481715, J-113863, or AZD-4818) has been shown to possess US28 inverse agonist activity, making BX 513 irreplaceable in this specific research context .

High-Sensitivity CCR1 Binding and Occupancy

With a Ki of 0.04 nM at human CCR1, BX 513 is the highest-affinity CCR1 antagonist among commercially available tool compounds. This sub-nanomolar potency enables receptor occupancy experiments at concentrations that minimize DMSO solvent artifact and reduce the risk of off-target engagement at CCR5, CXCR2, and CXCR4 (all Ki > 10 nM) [1]. When experimental designs require complete CCR1 blockade with a selectivity margin exceeding 250-fold, BX 513 is supported by more extensive selectivity profiling data than any single comparator .

SAR Studies of 4-Hydroxypiperidine CCR1 Ligands

BX 513 serves as a critical reference compound within the 4-hydroxypiperidine series. Its defined SAR relationships—including the 90-fold human/mouse species selectivity differential, the contribution of the diphenylacetonitrile moiety to human CCR1 affinity, and the effect of linker length on potency—are documented in the foundational SAR literature [1]. For medicinal chemistry programs exploring CCR1 antagonist optimization, BX 513 provides a well-characterized benchmark against which novel analogs can be systematically compared in both binding (Ki) and functional (Ca2+ mobilization IC50, chemotaxis inhibition) assays .

Monocyte and Macrophage Chemotaxis Inhibition

BX 513 has been functionally validated in multiple cell-based chemotaxis models: it concentration-dependently inhibits CCL18-induced acidification in THP-1 monocytes and suppresses RANTES- and CCL18-induced chemotaxis in human PBMCs [1]. These functional data complement the binding affinity measurements and support the use of BX 513 in ex vivo leukocyte migration studies where CCR1-dependent directional migration must be pharmacologically distinguished from migration mediated by other chemokine receptors . The high selectivity for CCR1 over CCR5, CXCR2, and CXCR4 ensures that observed inhibition of chemotaxis can be attributed specifically to CCR1 blockade .

Application
Selection Property
Validation Focus
US28 Inverse Agonism Studies
Unique US28 full inverse agonist activity
Constitutive signaling inhibition in HCMV-infected cells
CCR1 Binding & Occupancy
High CCR1 affinity and >250-fold selectivity over related chemokine receptors
Receptor occupancy at low assay concentrations; off-target receptor monitoring
CCR1 Ligand SAR / Medicinal Chemistry
Defined SAR including species selectivity and diphenylacetonitrile contribution
Comparative binding and functional assays against novel analogs
Leukocyte Chemotaxis Inhibition
Validated functional CCR1 antagonism in PBMC and THP-1 models
CCL18/RANTES-induced migration and acidification endpoints
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